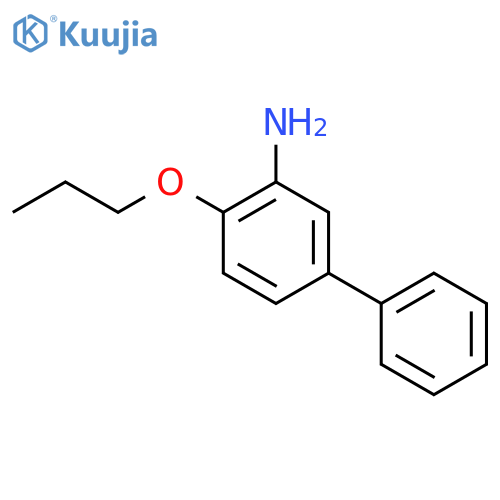Cas no 883498-60-0 (3-Amino-4-propoxybiphenyl)

3-Amino-4-propoxybiphenyl structure
商品名:3-Amino-4-propoxybiphenyl
CAS番号:883498-60-0
MF:C15H17NO
メガワット:227.301584005356
MDL:MFCD03425668
CID:1074483
PubChem ID:3869452
3-Amino-4-propoxybiphenyl 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-propoxybiphenyl
- 4-Propoxy-3-biphenylamine
- 5-phenyl-2-propoxyaniline
- 4-Propoxy-[1,1'-biphenyl]-3-amine
- PS-7756
- SB79901
- AKOS005357817
- CS-0330668
- MFCD03425668
- 883498-60-0
-
- MDL: MFCD03425668
- インチ: InChI=1S/C15H17NO/c1-2-10-17-15-9-8-13(11-14(15)16)12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3
- InChIKey: GMCDNWDWHXHHQN-UHFFFAOYSA-N
- ほほえんだ: CCCOC1=C(C=C(C=C1)C2=CC=CC=C2)N
計算された属性
- せいみつぶんしりょう: 227.131014166g/mol
- どういたいしつりょう: 227.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 35.2Ų
3-Amino-4-propoxybiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB285797-25 g |
3-Amino-4-propoxybiphenyl |
883498-60-0 | 25g |
€347.60 | 2022-06-11 | ||
| abcr | AB285797-5 g |
3-Amino-4-propoxybiphenyl |
883498-60-0 | 5g |
€127.40 | 2022-06-11 | ||
| A2B Chem LLC | AH93312-10mg |
3-Amino-4-propoxybiphenyl |
883498-60-0 | >95% | 10mg |
$240.00 | 2024-04-19 | |
| abcr | AB285797-25g |
3-Amino-4-propoxybiphenyl |
883498-60-0 | 25g |
€378.00 | 2023-09-09 | ||
| TRC | A639765-500mg |
3-Amino-4-propoxybiphenyl |
883498-60-0 | 500mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401338-5g |
4-Propoxy-[1,1'-biphenyl]-3-amine |
883498-60-0 | 97% | 5g |
¥720.00 | 2024-04-27 | |
| Ambeed | A568659-5g |
4-Propoxy-[1,1'-biphenyl]-3-amine |
883498-60-0 | 97% | 5g |
$83.0 | 2024-04-16 | |
| A2B Chem LLC | AH93312-5mg |
3-Amino-4-propoxybiphenyl |
883498-60-0 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| TRC | A639765-100mg |
3-Amino-4-propoxybiphenyl |
883498-60-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A639765-50mg |
3-Amino-4-propoxybiphenyl |
883498-60-0 | 50mg |
$ 50.00 | 2022-06-07 |
3-Amino-4-propoxybiphenyl 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
883498-60-0 (3-Amino-4-propoxybiphenyl) 関連製品
- 6331-70-0(2-Ethoxy-5-methylaniline)
- 39811-17-1(5-Phenyl-o-anisidine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:883498-60-0)3-Amino-4-propoxybiphenyl

清らかである:99%
はかる:25g
価格 ($):224.0